molecular formula C11H14INO2 B14145117 Methyl (1-iodo-2-phenylpropan-2-yl)carbamate CAS No. 7480-19-5

Methyl (1-iodo-2-phenylpropan-2-yl)carbamate

Cat. No.: B14145117
CAS No.: 7480-19-5
M. Wt: 319.14 g/mol
InChI Key: GAHWJNMDNYLDGP-UHFFFAOYSA-N
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Description

Methyl (1-iodo-2-phenylpropan-2-yl)carbamate is a chemical compound with the molecular formula C11H14INO2. It is a carbamate derivative, which is a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-iodo-2-phenylpropan-2-yl)carbamate typically involves the reaction of methanol, silver cyanate, and α-methylstyrene. The reaction conditions often require a controlled environment to ensure the proper formation of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-iodo-2-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl (1-iodo-2-phenylpropan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1-iodo-2-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to other carbamate compounds, which are known to inhibit cholinesterase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-iodo-2-phenylpropan-2-yl)carbamate is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other carbamate compounds. Its iodine atom also provides unique reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

7480-19-5

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

methyl N-(1-iodo-2-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C11H14INO2/c1-11(8-12,13-10(14)15-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

GAHWJNMDNYLDGP-UHFFFAOYSA-N

Canonical SMILES

CC(CI)(C1=CC=CC=C1)NC(=O)OC

Origin of Product

United States

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